tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-5-4-8-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEWHLLTEGUAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-47-3 | |
| Record name | tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl chloroformate and 3-hydroxycyclobutylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butyl carbamate group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions.
Reaction Conditions and Mechanisms
-
Trifluoroacetic Acid (TFA) : Dissolution in TFA (20–50% in dichloromethane) at 0–25°C cleaves the Boc group via acid-catalyzed hydrolysis, yielding the free amine and tert-butanol/carbon dioxide .
-
Magic Blue (MB⁺) : Catalytic use of tris(4-bromophenyl)ammoniumyl hexachloroantimonate (MB⁺) with triethylsilane (TES) facilitates mild deprotection at room temperature, avoiding harsh acids .
Table 1: Boc Deprotection Methods
| Reagent System | Conditions | Yield (%) | Reference |
|---|---|---|---|
| TFA/DCM (1:4) | 25°C, 1–2 h | 85–95 | |
| MB⁺/TES in DCM | 25°C, 30 min | 92 |
Hydroxyl Group Functionalization
The 3-hydroxycyclobutyl group undergoes typical alcohol reactions, enabling derivatization.
Esterification
Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) forms esters.
Example :
-
Acetylation : Treatment with acetyl chloride yields tert-butyl N-[2-(3-acetoxycyclobutyl)ethyl]carbamate.
Table 2: Esterification Reactions
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Acetyl chloride | Pyridine | THF | 78 |
| Benzoyl chloride | Et₃N | DCM | 82 |
Oxidation
The secondary alcohol is oxidizable to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
Product : 3-Oxocyclobutyl derivative.
Carbamate Hydrolysis
Under basic conditions (e.g., NaOH/MeOH), the carbamate hydrolyzes to form 2-(3-hydroxycyclobutyl)ethylamine and sodium carbonate .
Conditions :
-
1M NaOH, methanol, reflux (3 h).
-
Yield: ~70% (amine isolated via extraction).
Coupling Reactions
After Boc deprotection, the free amine participates in amide bond formation.
Example :
-
EDCI/HOBt-mediated coupling : Reaction with carboxylic acids (e.g., benzoic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) yields N-substituted amides .
Cycloaddition and Ring-Opening Reactions
The strained cyclobutane ring may participate in [2+2] cycloadditions or ring-opening under thermal/UV conditions, though specific data for this compound remains unexplored in literature.
Stability Under Physiological Conditions
-
Bioavailability : High gastrointestinal absorption predicted due to moderate LogP (~2.5).
-
Enzymatic hydrolysis : Susceptible to esterases and proteases in vivo, releasing the amine metabolite.
Scientific Research Applications
Tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Cyclic Substituents
- tert-Butyl 3-Oxocyclobutylcarbamate (CAS 154748-49-9) :
This compound replaces the hydroxycyclobutyl group with a ketone at the cyclobutane ring. The absence of a hydroxyl group reduces hydrogen-bonding capacity and increases hydrophobicity. Similarity scores (0.94) suggest comparable steric profiles, but the ketone enhances reactivity toward nucleophiles . - tert-Butyl N-[(1S,3R)-3-Acetyl-2,2-dimethylcyclobutyl]carbamate (CAS 1260589-93-2): Features a dimethylcyclobutyl ring with an acetyl group.
Table 1: Structural Comparison
| Compound | Substituent | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 3-Hydroxycyclobutyl | -OH, Boc | ~245.3* |
| tert-Butyl 3-Oxocyclobutylcarbamate | 3-Oxocyclobutyl | -C=O, Boc | 199.2 |
| CAS 1260589-93-2 | 3-Acetyl-2,2-dimethyl | -C(O)CH₃, Boc | 269.4 |
*Estimated based on molecular formula.
Ethyl-Linked Carbamates in Medicinal Chemistry
- tert-Butyl N-[2-(4-Formyl-1,3-oxazol-5-yl)ethyl]carbamate (CAS 847416-99-3) :
Contains a formyl-oxazole substituent, enabling covalent binding to biological targets. The oxazole ring enhances aromatic interactions, unlike the hydroxycyclobutyl group, which prioritizes hydrogen bonding . - tert-Butyl N-[2-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]carbamate :
Used in kinase inhibitor synthesis, this compound’s heteroaromatic system contrasts with the aliphatic cyclobutyl group, offering divergent electronic properties for target selectivity .
Key Functional Differences :
- Hydroxycyclobutyl: Enhances water solubility and hydrogen-bond donor capacity.
- Aromatic/Acetyl Groups: Increase lipophilicity and metabolic susceptibility.
Reactivity Profile
Biological Activity
tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a hydroxycyclobutyl moiety, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Structural Characteristics
- Molecular Formula: C₁₁H₂₁NO₃
- Molecular Weight: 201.26 g/mol
- SMILES Notation: CC(C)(C)OC(=O)NCCC1CC(C1)O
The compound's structure allows it to engage in various interactions with biological molecules, particularly through its hydroxy and carbamate functional groups, which can form hydrogen bonds and participate in enzymatic reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
- Enzymatic Interactions: The carbamate moiety may facilitate interactions with enzymes, acting as an inhibitor or modulator in biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further investigation as a biochemical probe.
- Potential Therapeutic Applications: The compound is being explored for its therapeutic properties, particularly in drug development contexts where modulation of enzymatic activity is desired.
Data Table: Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | May inhibit specific metabolic enzymes | |
| Binding Affinity | Potential interactions with receptors | |
| Therapeutic Potential | Investigated as a lead compound in drug discovery |
Case Studies and Research Findings
While comprehensive literature on this specific compound is limited, related studies provide insights into its potential applications:
- Inhibitory Studies : Research on similar carbamate derivatives indicates that they can effectively inhibit proteases and other enzymes critical for various diseases .
- Drug Development : The structural features of this compound suggest it may serve as a precursor for the development of novel therapeutic agents targeting metabolic disorders or infections.
- Comparative Analysis : A comparative study of structurally similar compounds highlights the unique interactions that this compound may exhibit due to its specific functional groups, which could enhance its biological activity compared to simpler analogs .
Q & A
What are the optimal synthetic routes for tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate, and which coupling reagents enhance yield?
Basic Research Question
The synthesis of tert-butyl carbamates typically involves condensation reactions between amino intermediates and activated carbonyl groups. For example, tert-butyl carbamate derivatives are synthesized using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), which facilitate amide bond formation with minimal racemization . A stepwise approach includes:
Activation : Reacting the hydroxyl-containing cyclobutyl intermediate with tert-butyl carbamate precursors.
Coupling : Using EDCI/HOBt to enhance nucleophilic substitution efficiency.
Purification : Employing column chromatography or recrystallization to isolate the product.
Key Considerations : Solvent choice (e.g., DMF or dichloromethane) and reaction temperature (0–25°C) significantly impact yield.
How can crystallographic data resolve molecular conformation and stability of tert-butyl carbamate derivatives?
Advanced Research Question
X-ray crystallography, supported by software like SHELXL , is critical for determining bond angles, torsional strain in the cyclobutyl ring, and hydrogen-bonding networks. For example:
- Crystal Structure Analysis : SHELXL refines structural models using high-resolution data, identifying deviations from ideal geometry (e.g., cyclobutyl ring puckering) .
- Stability Insights : Distortions in the carbamate group (N–C=O) may indicate susceptibility to hydrolysis.
Methodological Approach : - Collect diffraction data (resolution ≤1.0 Å recommended).
- Refine using restraints for disordered tert-butyl groups.
- Validate with R-factor and electron density maps.
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
While the compound is classified as non-hazardous in some safety data sheets , standard precautions apply:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as chemical waste.
Note : Stability studies indicate no reactivity under ambient conditions, but avoid strong acids/oxidizers to prevent decomposition .
How can researchers resolve contradictions between NMR and X-ray data for cyclobutyl-containing carbamates?
Advanced Research Question
Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility (e.g., cyclobutyl ring inversion).
- DFT Calculations : Compare experimental NMR shifts with computed values for different conformers .
- Complementary Techniques : Use IR spectroscopy to validate hydrogen bonding observed in crystals.
Case Study : For tert-butyl carbamates, X-ray may show a planar cyclobutyl ring, while NMR suggests chair-like puckering due to rapid interconversion .
What computational methods predict the pH-dependent reactivity of tert-butyl carbamates?
Advanced Research Question
Density Functional Theory (DFT) simulations can model hydrolysis pathways:
Protonation States : Calculate energy barriers for acid-catalyzed cleavage of the carbamate group.
Solvent Effects : Use implicit solvent models (e.g., PCM) to assess aqueous stability.
Kinetic Parameters : Predict half-lives under varying pH (e.g., rapid degradation below pH 3).
Validation : Compare computational results with HPLC-monitored degradation studies .
How do steric effects influence the reactivity of tert-butyl carbamates in nucleophilic substitutions?
Advanced Research Question
The bulky tert-butyl group imposes steric hindrance, which can be quantified using:
- Taft Steric Parameters (Es): Correlate substituent size with reaction rates.
- Molecular Dynamics : Simulate transition states to identify steric clashes (e.g., in SN2 mechanisms).
Experimental Validation : Compare reaction rates of tert-butyl carbamate with less hindered analogs (e.g., methyl carbamates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
